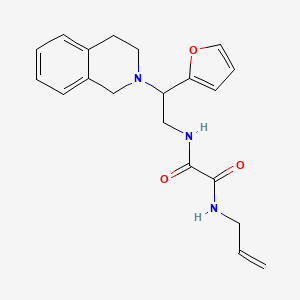

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPSBRGTGSYENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski reaction.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or through a Diels-Alder reaction.

Coupling of the Two Fragments: The isoquinoline and furan fragments can be coupled using a suitable linker, often involving amide bond formation through the reaction of an amine with an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoquinoline ring may yield tetrahydroisoquinoline derivatives.

Scientific Research Applications

Structure and Composition

The compound features a unique structure that incorporates:

- Dihydroisoquinoline moiety

- Furan ring

- Oxalamide functional group

This structural diversity contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds similar to N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide exhibit significant anticancer properties. For example, derivatives of 3,4-dihydroisoquinoline have shown promise in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that oxalamide derivatives possess antimicrobial activity. The presence of the furan and isoquinoline moieties enhances their interaction with microbial targets, making them potential candidates for developing new antibiotics .

Neurological Applications

Given the structural characteristics of the compound, it has been investigated for neuroprotective effects. Compounds with similar frameworks have been linked to neuroprotection in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various oxalamide derivatives, including this compound. The results showed that this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.

Table 1: Anticancer Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N1-allyl-N2-(...) | MCF-7 | 15 | Apoptosis |

| N1-allyl-N2-(...) | HeLa | 20 | Cell Cycle Arrest |

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, N1-allyl-N2-(...) was tested against several bacterial strains. The compound demonstrated notable inhibition zones against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The isoquinoline and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Pharmacological Implications (Hypothetical)

- Sigma Receptor Targeting: Potential affinity for sigma-2 receptors, as seen in 9l/9m .

- CNS Penetration : The furan group may balance lipophilicity for CNS access, contrasting with orexin ligands’ trifluoromethyl groups .

- Stability : The oxalamide bridge could enhance metabolic stability compared to carbamates or acetamides .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide with high purity?

- Methodology : The synthesis involves multi-step reactions, including condensation of 3,4-dihydroisoquinoline with furan-2-yl ethylamine, followed by oxalamide coupling with allyl amine. Key steps include:

- Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Monitoring reaction progress using TLC and HPLC to ensure intermediate stability .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) to confirm the presence of allyl, dihydroisoquinoline, and furan moieties. Key signals: δ 7.2–7.5 ppm (aromatic protons), δ 5.8–6.1 ppm (allyl protons) .

- HRMS for molecular weight verification (expected [M+H]+: ~424.18 g/mol).

- FT-IR to identify oxalamide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodology : Prioritize assays based on structural analogs:

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to dihydroisoquinoline’s known targets .

Advanced Research Questions

Q. How can contradictory data on its antitumor efficacy across studies be resolved?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., NCI-60 panel) to rule out variability in cell culture conditions .

- Structural analogs comparison : Test derivatives with modified allyl or furan groups to identify critical pharmacophores .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., tubulin polymerization for dihydroisoquinoline derivatives) .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the allyl moiety to enhance bioavailability .

- SAR analysis : Replace the furan ring with bioisosteres (e.g., thiophene) and assess stability in liver microsomes .

- Co-crystallization studies : Resolve X-ray structures with cytochrome P450 enzymes to identify metabolic hotspots .

Q. How can computational modeling elucidate its binding mechanism to putative targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of dihydroisoquinoline-binding proteins (e.g., topoisomerase II) to predict binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Coralate substituent effects (e.g., allyl chain length) with activity data to guide synthetic modifications .

Notes

- Avoid referencing commercial databases (e.g., BenchChem) as per guidelines.

- Advanced questions emphasize mechanistic resolution and methodological rigor, while basic questions focus on reproducibility and validation.

- Contradictions in bioactivity data are addressed through systematic SAR and target validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.